

Unveiling the Porous Architecture of Aluminum Fumarate: A Technical Guide

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Compound of Interest

Compound Name: *Aluminum fumarate*

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For Researchers, Scientists, and Drug Development Professionals

Aluminum fumarate, a prominent metal-organic framework (MOF), has garnered significant attention across various scientific disciplines, including pharmaceuticals, due to its exceptional porosity, high surface area, and notable stability. This technical guide provides an in-depth exploration of the porosity and surface area of **aluminum fumarate**, offering a consolidated resource for researchers and professionals working on its application. The document summarizes key quantitative data, details the experimental protocols for its characterization, and illustrates the analytical workflow.

Quantitative Porosity and Surface Area Data

The porous characteristics of **aluminum fumarate** can vary depending on the synthesis method and post-synthetic treatment. The following table summarizes a range of reported values for its Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size, providing a comparative overview for researchers.

Parameter	Reported Value Range	Synthesis Method/Notes
BET Surface Area	726 - 1300 m ² /g	Varies with synthesis (hydrothermal, spray drying, mechanochemical) and presence of binders. [1] [2]
~1000 m ² /g	Typical value for commercially available aluminum fumarate. [3]	
970 - 1160 m ² /g	Reported for pristine aluminum fumarate.	
1156 m ² /g	Laboratory synthesized, microporous. [4]	
937 m ² /g	Oven dried at 100 °C. [5]	
740 m ² /g	In-situ synthesis on glass fiber paper. [6]	
Pore Volume	0.33 - 0.926 cm ³ /g	Dependent on synthesis and pelletization. [1] [7]
0.38 cm ³ /g	For oven-dried (100 °C) sample. [5]	
Pore Size	5.7 x 6.0 Å (0.57 x 0.60 nm)	Rhombus-shaped micropores. [3] [8]
1.6 nm (16 Å)	Mean pore diameter. [5]	
1.7 nm (17 Å)	Average pore size. [4]	

Experimental Protocols for Characterization

Accurate determination of the surface area and porosity of **aluminum fumarate** is crucial for its application. The following section details the standard experimental methodologies employed for this purpose.

Sample Preparation and Activation

Prior to analysis, it is imperative to remove any guest molecules (e.g., water, solvents) from the pores of the **aluminum fumarate** without compromising its framework structure. This process is known as activation.

- Objective: To evacuate the pores to allow for accurate measurement of gas adsorption.
- Apparatus: Vacuum oven or a degassing station connected to the gas adsorption analyzer.
- Procedure:
 - Place a precisely weighed amount of the **aluminum fumarate** sample (typically 50-100 mg) into a sample tube of known weight.
 - Attach the sample tube to the degassing port of the gas adsorption analyzer.
 - Heat the sample under a high vacuum (e.g., <10 μmHg). The temperature and duration of heating are critical parameters. For **aluminum fumarate**, typical activation conditions are heating at 150°C for at least 3 hours.^[7] Some protocols may use slightly different conditions, such as 120°C for 3 hours.
 - After degassing, the sample tube is cooled to room temperature while still under vacuum and then weighed again to determine the activated sample mass.

Nitrogen Adsorption-Desorption Isotherm Measurement (BET Analysis)

The BET theory is the most common method for determining the specific surface area of porous materials. It involves measuring the amount of an inert gas (typically nitrogen) that adsorbs onto the surface of the material at cryogenic temperature (77 K, the boiling point of liquid nitrogen).

- Objective: To obtain the nitrogen adsorption-desorption isotherm, from which the BET surface area, pore volume, and pore size distribution can be calculated.

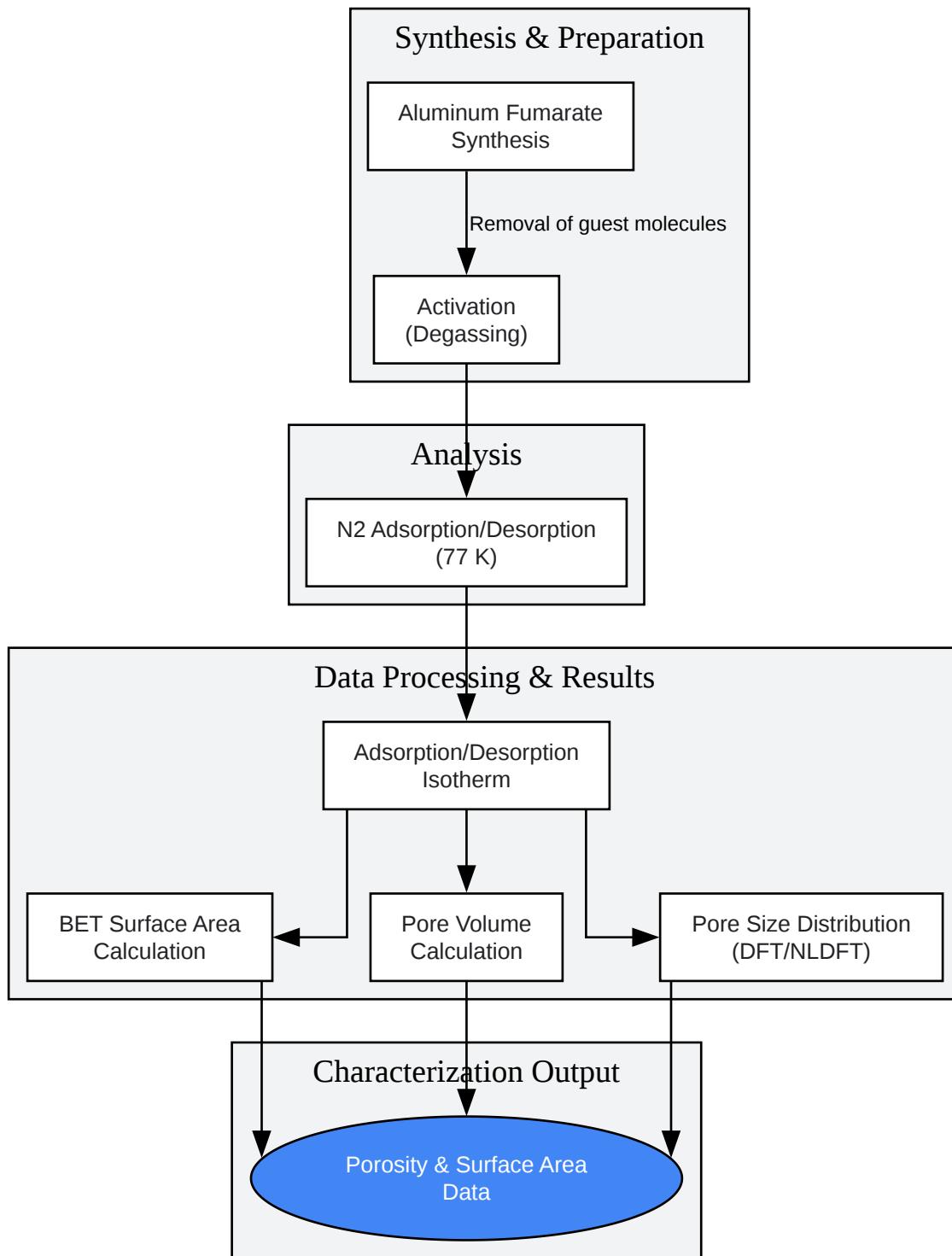
- Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP series, Quantachrome Instruments).
- Procedure:
 - The sample tube containing the activated **aluminum fumarate** is transferred to the analysis port of the instrument.
 - A dewar filled with liquid nitrogen is raised to immerse the sample tube, maintaining a constant temperature of 77 K.
 - Small, controlled doses of nitrogen gas are introduced into the sample tube.
 - The amount of adsorbed gas is determined by measuring the pressure change in the manifold of a known volume.
 - This process is repeated over a range of relative pressures (P/P_0 , where P is the pressure of the gas and P_0 is the saturation pressure of the gas at 77 K) to generate the adsorption isotherm.
 - Subsequently, the pressure is systematically reduced to measure the desorption of nitrogen, generating the desorption isotherm. The shape of the isotherm provides initial insights into the porous nature of the material (e.g., Type I for microporous materials).[5]

Data Analysis

- BET Surface Area: The surface area is calculated from the adsorption data in the relative pressure range of approximately 0.05 to 0.35 using the BET equation.
- Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., $P/P_0 = 0.99$).
- Pore Size Distribution: The pore size distribution can be calculated from the adsorption or desorption isotherm using theoretical models such as Barrett-Joyner-Halenda (BJH) for mesopores or Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for micropores.[9]

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the porosity and surface area characterization of **aluminum fumarate**.



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Caption: Workflow for **Aluminum Fumarate** Porosity Characterization.

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